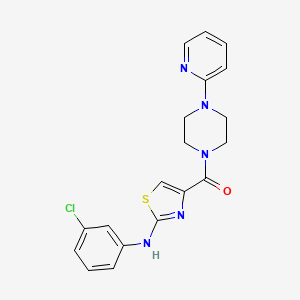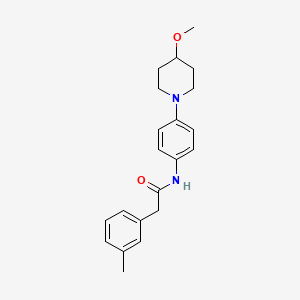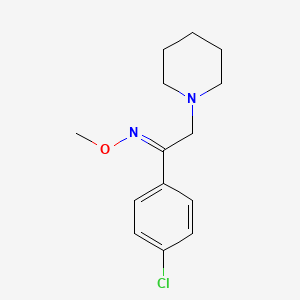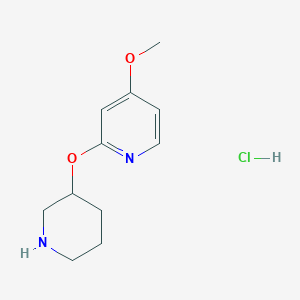
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound is commonly referred to as CP-154,526, and is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of stress and anxiety, and as such, CP-154,526 has been studied extensively for its potential use as an anxiolytic and antidepressant agent.
Mecanismo De Acción
CP-154,526 is a selective antagonist of the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which is involved in the regulation of stress and anxiety. By blocking the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, CP-154,526 reduces the release of stress hormones such as cortisol, and has been shown to have anxiolytic and antidepressant effects.
Biochemical and physiological effects:
CP-154,526 has been shown to have several biochemical and physiological effects. In preclinical models, the compound has been shown to reduce anxiety-like behavior, improve mood, and reduce pain sensitivity. CP-154,526 has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-154,526 is its selectivity for the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which allows for more specific targeting of the stress and anxiety pathways. However, one limitation of the compound is its poor solubility, which can make dosing and administration difficult in preclinical models.
Direcciones Futuras
There are several potential future directions for research on CP-154,526. One area of interest is the potential use of the compound in the treatment of addiction, as the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor has been implicated in addiction pathways. CP-154,526 has also been studied for its effects on learning and memory, and may have potential use in the treatment of cognitive disorders. Additionally, further research is needed to understand the long-term effects of CP-154,526 and its potential use in clinical settings.
Métodos De Síntesis
The synthesis of CP-154,526 involves the reaction of 4-(pyridin-2-yl)piperazine with 2-((3-chlorophenyl)amino)thiazole-4-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
CP-154,526 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of addiction and pain. CP-154,526 has also been studied for its effects on the immune system, and has been shown to have anti-inflammatory properties.
Propiedades
IUPAC Name |
[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c20-14-4-3-5-15(12-14)22-19-23-16(13-27-19)18(26)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBESROBVGPJTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)
![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
